molecular formula C17H10Cl2N2O4 B6029332 N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)-2-furamide

N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B6029332
M. Wt: 377.2 g/mol
InChI Key: FNKWRXRTZZTRGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)-2-furamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCNP and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

DCNP exerts its effects by binding to the hKv1.3 channel and inhibiting its activity. This leads to a decrease in T-cell activation and subsequent reduction in inflammation. DCNP has also been shown to have other effects on cellular signaling pathways, including the inhibition of cAMP-dependent protein kinase.
Biochemical and Physiological Effects:
DCNP has been shown to have a variety of biochemical and physiological effects, including the inhibition of T-cell activation, reduction in inflammation, and modulation of cellular signaling pathways. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

DCNP has several advantages for use in lab experiments, including its specificity for the hKv1.3 channel and its potential therapeutic applications. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DCNP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in autoimmune disorders and neurodegenerative diseases, and the exploration of its effects on other cellular signaling pathways. Additionally, the use of DCNP as a tool for the study of T-cell activation and inflammation may lead to a better understanding of the underlying mechanisms of these processes.

Synthesis Methods

DCNP can be synthesized through a multi-step process involving the reaction of 2,4-dichloronitrobenzene with furfurylamine. The resulting intermediate is then reacted with acetic anhydride to produce DCNP. The synthesis of DCNP is a complex process that requires careful attention to detail and a thorough understanding of chemical reactions.

Scientific Research Applications

DCNP has been extensively studied for its potential applications in various fields, including neuroscience, toxicology, and pharmacology. It has been shown to inhibit the activity of a specific type of potassium channel, known as hKv1.3, which is involved in the regulation of T-cell activation. DCNP has been shown to have potential therapeutic applications in the treatment of autoimmune disorders, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKWRXRTZZTRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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